molecular formula C18H17ClN4O3 B2679996 1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951612-25-2

1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2679996
CAS No.: 951612-25-2
M. Wt: 372.81
InChI Key: CXUAZTHQYBYDOK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a potent and cell-active small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). PAI-1 is the primary physiological inhibitor of tissue-type and urokinase-type plasminogen activators (tPA and uPA), and its elevated levels are associated with a pro-thrombotic and pro-fibrotic state. This compound functions by promoting the transition of PAI-1 from an active to a latent conformation, thereby neutralizing its activity and restoring fibrinolysis. Its primary research value lies in the investigation of pathological conditions driven by PAI-1 overexpression, including fibrotic diseases such as lung and kidney fibrosis, as well as thrombotic disorders . Furthermore, due to the role of PAI-1 in cellular migration and invasion, this inhibitor is a valuable pharmacological tool for studying cancer metastasis and angiogenesis in various in vitro and in vivo models. Research employing this compound helps to elucidate the complex role of the plasminogen activator system in tissue remodeling and disease progression.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-25-15-7-6-12(17(9-15)26-2)10-20-18(24)16-11-23(22-21-16)14-5-3-4-13(19)8-14/h3-9,11H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUAZTHQYBYDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and benzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Research indicates that 1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), LNCaP (prostate cancer), and Caco-2 (colorectal adenocarcinoma).
  • Mechanism : The compound appears to induce apoptosis through the modulation of signaling pathways related to cell survival and proliferation. Molecular docking studies suggest favorable interactions with key proteins involved in cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects across multiple cancer cell lines. The results showed an average growth inhibition rate exceeding 40% across tested lines. Additionally, molecular docking studies confirmed strong binding affinities to targets associated with cancer cell survival pathways.

Data Summary

Activity Type Observed Effects Reference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces IL-6 and TNF-alpha levels

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 1H-1,2,3-triazole-4-carboxamides:

Compound 1-Position Substituent Amide Substituent Key Properties/Activity Reference
1-(3-Chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl 2,4-Dimethoxybenzyl Hypothesized improved solubility due to methoxy groups; potential kinase inhibition Target
N-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (4E) 4-Methoxyphenyl 3-Chlorophenyl m.p. 186.3–189°C; LC-MS m/z 329.0; 81.5% yield; moderate cytotoxicity against cancer cells
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl 3-Fluoro-4-(thienopyrimidinyloxy)phenyl c-Met inhibitor; induces apoptosis in MCF-7, HepG2, A549, and other tumor cell lines
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3l) 2,3-Dimethylphenyl Quinolin-2-yl Wnt/β-catenin pathway inhibitor; potential application in glucose/lipid metabolism disorders
1-(3-Chlorophenyl)-N-(3-methylbutyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (L741-2066) 3-Chlorophenyl 3-Methylbutyl Mol. Weight 369.85; pyridinyl group may enhance cellular uptake
1-(2,3-Dimethoxybenzyl)-5-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (3l) p-Tolyl 2,3-Dimethoxybenzyl EIMS m/z 504; dimethoxy groups improve binding affinity in preliminary assays

Key Observations :

Structural Variations :

  • The 1-position substituent (aryl group) and amide nitrogen substituent (benzyl/alkyl/aryl) are critical for modulating activity. For example:

  • Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance metabolic stability but may reduce solubility .

Synthetic Efficiency :

  • Yields vary significantly: 50% for Z995908944 (1-(m-tolyl) derivative) vs. 81.5% for compound 4E . Steric hindrance from bulky substituents (e.g., 2,4-dimethoxybenzyl) may lower yields in the target compound.

Biological Activity: Anticancer activity correlates with substituent polarity. For instance, the trifluoromethyl group in enhances c-Met inhibition, while quinoline derivatives (e.g., ) target metabolic pathways. The target compound’s 2,4-dimethoxybenzyl group may confer selectivity for kinases or receptors sensitive to electron-rich motifs.

Physical Properties :

  • Melting points range widely: 186–189°C for 4E vs. lower values for alkyl-substituted analogs (e.g., L741-2066, ). The target compound’s dimethoxy groups likely increase crystallinity and melting point.

Research Findings and Contradictions

  • Antitumor Activity : Compounds with 4-chlorophenyl groups (e.g., ) show higher potency against NCI-H522 lung cancer cells (GP = 68–86%) compared to 3-chlorophenyl derivatives. This suggests positional isomerism significantly impacts activity .
  • Enzyme Inhibition : The 2,4-dimethoxybenzyl group in the target compound may mimic tyrosine kinase inhibitor scaffolds (e.g., gefitinib), but direct evidence is lacking .
  • Contradictions : While methoxy groups generally improve solubility, some dimethoxy derivatives (e.g., ) exhibit lower bioavailability due to increased molecular weight and LogP.

Biological Activity

1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20ClN5O3C_{18}H_{20}ClN_5O_3 and its structure features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and dimethoxybenzyl groups may contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. A study evaluated various triazole compounds, including derivatives similar to this compound against several bacterial strains. The results showed that these compounds demonstrated varying degrees of antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Triazole Derivative A20Staphylococcus aureus
Triazole Derivative B50Escherichia coli
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial effects, triazoles are also known for their antifungal activity. Studies have reported that similar compounds exhibit effectiveness against fungal strains such as Candida albicans. The antifungal activity is often attributed to the inhibition of ergosterol synthesis in fungal cell membranes .

Cytotoxicity

Cytotoxic assays have been conducted to assess the safety profile of the compound. In vitro studies using human cancer cell lines showed that certain triazole derivatives can induce apoptosis in cancer cells. The cytotoxicity was measured using various assays (e.g., MTT assay), with IC50 values indicating the concentration required to inhibit cell growth by 50% .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act by:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in critical biological pathways.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the compound may allow it to integrate into lipid bilayers, disrupting membrane function.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that triazoles can affect DNA replication and transcription processes.

Case Studies

Several case studies have documented the therapeutic potential of triazole derivatives in clinical settings. For instance:

  • Case Study 1 : A clinical trial involving a triazole derivative similar to the compound demonstrated promising results in treating fungal infections resistant to conventional therapies.
  • Case Study 2 : Research on animal models showed that administration of triazole compounds resulted in reduced tumor growth rates compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole core formation. Key steps include:
  • Intermediate Preparation : React 3-chlorophenyl azide with a propargyl precursor bearing the 2,4-dimethoxybenzyl group.
  • Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent system like DMF/H₂O (3:1) at 60°C for 12 hours .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the 3-chlorophenyl and dimethoxybenzyl groups. For example, methoxy protons (δ 3.7–3.9 ppm) and triazole carbons (δ 145–150 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups) validate structural integrity .
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond angles and torsional strain in the triazole-carboxamide linkage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450). Focus on the triazole-carboxamide moiety’s hydrogen-bonding potential with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) .
  • Validation : Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility. Use mutagenesis (e.g., Ala-scanning) to validate key binding residues .

Q. How do conflicting solubility and bioavailability data from in vitro vs. in vivo studies impact preclinical development?

  • Methodological Answer :
  • Solubility Enhancement : The compound’s low aqueous solubility (common in triazole derivatives ) can be addressed via co-solvents (e.g., PEG-400) or nanoformulation (liposomes or cyclodextrin inclusion complexes).
  • Bioavailability Testing : Compare pharmacokinetic profiles in rodent models using oral vs. intravenous administration. LC-MS/MS quantifies plasma concentrations; low oral bioavailability may require prodrug strategies .
  • Data Reconciliation : If in vitro cytotoxicity (e.g., IC₅₀ = 10 µM) conflicts with in vivo inefficacy, evaluate metabolic stability (hepatic microsome assays) or plasma protein binding .

Q. What strategies resolve contradictions in the compound’s mechanism of action across different assays?

  • Methodological Answer :
  • Orthogonal Assays : If the compound shows ROS scavenging in one assay but pro-oxidant activity in another, validate using multiple methods (e.g., DCFH-DA fluorescence, TBARS assay, and EPR spectroscopy) .
  • Off-Target Screening : Use a broad-panel kinase screen (e.g., Eurofins KinaseProfiler) to identify secondary targets. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines .
  • Pathway Analysis : Apply systems biology tools (IPA or KEGG) to integrate proteomic and metabolomic datasets, identifying consensus pathways (e.g., apoptosis or mTOR signaling) .

Methodological Notes

  • Key References : Synthesis (), crystallography (), and computational modeling () methodologies were prioritized.

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